![molecular formula C18H15N3O4S2 B2555283 3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1798674-89-1](/img/structure/B2555283.png)
3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based compounds are of great interest in the field of medicinal chemistry due to their wide range of biological activities . They are often used as building blocks in organic synthesis .
Synthesis Analysis
Thiophene derivatives can be synthesized from various substrates through heterocyclization . Enaminones, which have both nucleophilic and electrophilic properties, are often used in the synthesis of thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom . It’s often used as a core structure in various biologically active compounds .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters is a known reaction involving thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene derivatives generally have good solubility in polar solvents due to the presence of the polar sulfur atom in the thiophene ring .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Compounds containing sulfonamide moieties, similar to the mentioned chemical, have been synthesized and evaluated for their antibacterial activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, which were tested and found to have high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Similarly, compounds with sulfone-linked bis heterocycles have shown pronounced antimicrobial activity, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Anticancer and Radiosensitizing Properties
Sulfonamide derivatives have been explored for their potential anticancer properties and radiosensitizing effects. A study by Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives and evaluated them for in vitro anticancer activity, with several compounds showing higher activity than doxorubicin, a commonly used chemotherapy drug (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Sulfonamide Hybrids for Therapeutic Applications
Recent research has focused on creating sulfonamide hybrids by combining sulfonamides with other biologically active heterocycles, enhancing their effectiveness across a broad range of therapeutic applications. These applications include antimicrobial, antifungal, anti-inflammatory, and anticancer activities among others. Massah et al. (2022) discussed the design and development of multicomponent sulfonamide hybrids containing various biologically active heterocycles, underscoring the versatility and potential of these compounds in medicine (Massah, Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-21-16-7-15(2-3-17(16)25-18(21)22)27(23,24)20-9-12-6-14(10-19-8-12)13-4-5-26-11-13/h2-8,10-11,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJLRJOLAMYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

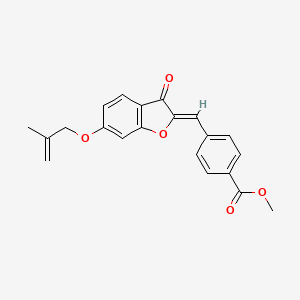
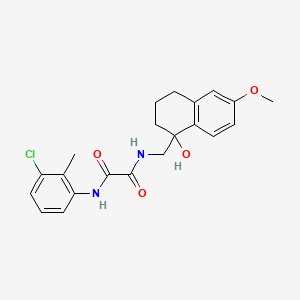


![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2555206.png)
![ethyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2555207.png)
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2555212.png)

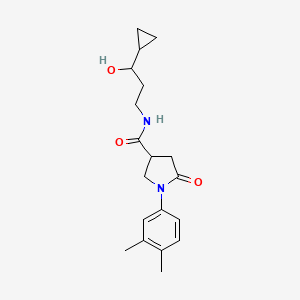

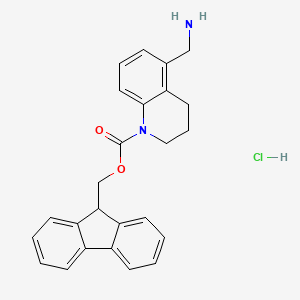
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2555220.png)
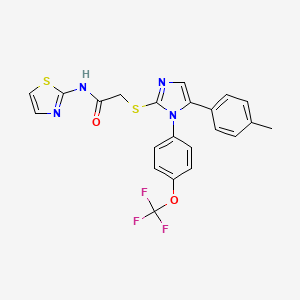
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)